molecular formula C8H11ClN2O4S2 B1521829 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride CAS No. 881005-34-1

4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride

Cat. No.: B1521829
CAS No.: 881005-34-1
M. Wt: 298.8 g/mol
InChI Key: REYFOINVYIDCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H11ClN2O4S2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride, also known as DABS-Cl, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a dimethylamino group and a sulfonyl chloride moiety, which contribute to its reactivity and possible therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN2_{2}O2_{2}S3_{3}, with a molecular weight of approximately 353.824 g/mol. The presence of both sulfonamide and dimethylamino functionalities suggests a diverse range of biological interactions.

Antimicrobial Activity

Compounds with similar structural features to DABS-Cl are known for their antimicrobial properties. Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related benzenesulfonamides can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μM)
Compound AS. aureus15.625 - 62.5
Compound BE. faecalis62.5 - 125
DABS-ClPotential (not tested)N/A

Enzyme Inhibition

DABS-Cl's structural characteristics suggest potential for enzyme inhibition, particularly in carbonic anhydrases (CAs). For example, related compounds have displayed selective inhibition against CA IX with IC50_{50} values between 10.93 nM and 25.06 nM, indicating strong selectivity over CA II . This selectivity is crucial for developing targeted therapies with minimal side effects.

Table 2: Enzyme Inhibition Data

Compound NameCA IX IC50_{50} (nM)CA II IC50_{50} (μM)
Compound 4e113.92
Compound 4g171.55
DABS-ClNot yet evaluatedN/A

The biological activity of DABS-Cl may involve several mechanisms:

  • Inhibition of Protein Synthesis : Similar sulfonamide compounds have been shown to interfere with bacterial protein synthesis pathways, leading to bactericidal effects .
  • Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC staining in treated cells .
  • Biofilm Disruption : Compounds structurally related to DABS-Cl have exhibited significant anti-biofilm activity against pathogens such as Klebsiella pneumoniae, which is critical for treating chronic infections .

Case Studies

Research involving the synthesis and evaluation of benzenesulfonamide derivatives has provided insight into the biological potential of compounds like DABS-Cl:

  • Study on Antibacterial Activity : A recent study reported that certain benzenesulfonamide derivatives exhibited over 80% inhibition against S. aureus at low concentrations (50 μg/mL), suggesting that DABS-Cl could share similar efficacy .
  • Enzyme Selectivity Analysis : Molecular docking studies have revealed favorable binding interactions between these compounds and CA IX, supporting their potential as selective inhibitors in therapeutic applications .

Properties

IUPAC Name

4-(dimethylsulfamoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O4S2/c1-11(2)17(14,15)10-7-3-5-8(6-4-7)16(9,12)13/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFOINVYIDCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672497
Record name 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881005-34-1
Record name 4-[(Dimethylsulfamoyl)amino]benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Reactant of Route 3
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Reactant of Route 4
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Reactant of Route 5
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride
Reactant of Route 6
4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.